5-oxo-2H-pyrazine-2-carboxylic acid
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Overview
Description
5-oxo-2H-pyrazine-2-carboxylic acid is a heterocyclic compound containing a pyrazine ring substituted with a carboxylic acid group and a keto group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-oxo-2H-pyrazine-2-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2,3-diaminopyrazine with oxalic acid can yield this compound through a cyclization process. Another method involves the oxidation of 2,5-dimethylpyrazine using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of starting materials, reaction conditions, and purification techniques are crucial for efficient production. Common industrial methods may include continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-oxo-2H-pyrazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 5-hydroxy-2H-pyrazine-2-carboxylic acid.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alcohols (for esterification), amines (for amidation).
Major Products
Oxidation: More oxidized pyrazine derivatives.
Reduction: 5-hydroxy-2H-pyrazine-2-carboxylic acid.
Substitution: Esters, amides, and other functionalized derivatives.
Scientific Research Applications
5-oxo-2H-pyrazine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.
Industry: Utilized in the synthesis of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 5-oxo-2H-pyrazine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. The keto and carboxylic acid groups play a crucial role in its binding affinity and specificity towards these targets. Pathways involved may include oxidative stress response, signal transduction, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
5-hydroxy-2H-pyrazine-2-carboxylic acid: Similar structure with a hydroxyl group instead of a keto group.
2,5-dimethylpyrazine: Lacks the carboxylic acid and keto groups but shares the pyrazine ring.
2,3-diaminopyrazine: Precursor for the synthesis of 5-oxo-2H-pyrazine-2-carboxylic acid.
Uniqueness
This compound is unique due to the presence of both a keto group and a carboxylic acid group on the pyrazine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C5H4N2O3 |
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Molecular Weight |
140.10 g/mol |
IUPAC Name |
5-oxo-2H-pyrazine-2-carboxylic acid |
InChI |
InChI=1S/C5H4N2O3/c8-4-2-6-3(1-7-4)5(9)10/h1-3H,(H,9,10) |
InChI Key |
OBCTTXWBRWLHOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=O)C=NC1C(=O)O |
Origin of Product |
United States |
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